![molecular formula C27H27N3O3 B6046340 N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide)](/img/structure/B6046340.png)
N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide)
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Overview
Description
N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide), also known as MMPI, is a synthetic compound that has been extensively studied for its potential use in scientific research. MMPI is a member of the bisamides class of compounds and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide) is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site of the enzyme. N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide) has also been found to bind to proteins involved in cell signaling pathways, suggesting that it may have additional effects on cellular function.
Biochemical and physiological effects:
N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide) has been found to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of cell signaling pathways, and the induction of apoptosis (programmed cell death). N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide) has also been shown to have anti-inflammatory and anti-angiogenic properties, suggesting that it may have potential as a therapeutic agent for the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide) in lab experiments is its ability to inhibit enzyme activity, which can be useful in studying the role of specific enzymes in biochemical pathways. However, one limitation of using N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide) is its potential for non-specific binding to proteins, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide), including the development of more specific inhibitors of enzyme activity, the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases, and the study of its effects on cellular signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide) and its potential for use in scientific research.
Synthesis Methods
The synthesis of N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide) involves the reaction of 4-methyl-1,3-phenylenediamine with 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with pyrrolidine and acetic anhydride to produce the final N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide) compound.
Scientific Research Applications
N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide) has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug discovery. N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide) has been found to inhibit the activity of several enzymes, including carbonic anhydrase and chymotrypsin, and has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
properties
IUPAC Name |
2-methyl-N-[2-methyl-5-[(2-methylbenzoyl)amino]-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-17-9-4-6-11-20(17)26(32)28-22-16-23(29-27(33)21-12-7-5-10-18(21)2)24(15-19(22)3)30-14-8-13-25(30)31/h4-7,9-12,15-16H,8,13-14H2,1-3H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZSEVSSJUBKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2C)N3CCCC3=O)NC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)benzene-1,3-diyl]bis(2-methylbenzamide) |
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